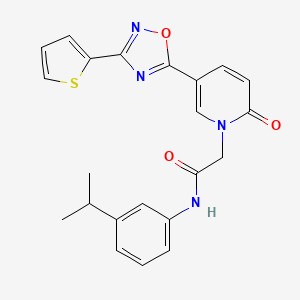
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide” is a complex organic compound . It contains a 1,2,3,4-tetrahydroisoquinoline moiety, which is a common substructure in a large number of biologically active compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, a related class of compounds, involves a two-step procedure. The first step is a regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines. The second step is an intramolecular Buchwald–Hartwig amination . This process is catalyzed by a 2,6-bis(phenylamino)pyridinato titanium complex .Molecular Structure Analysis
The molecular formula of the compound is C27H30N2O2. It contains a 1,2,3,4-tetrahydroisoquinoline moiety and an adamantane-1-carboxamide moiety .Chemical Reactions Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines involves the formation of new C–C bonds by addition of α-C–H bonds of primary or secondary amines across C–C double bonds . The reactions can be achieved in the presence of group 5 metal, ruthenium, iridium, zirconium, and titanium complexes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 414.549. More detailed physical and chemical properties are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Neurological Disease Treatment
- Amantadine in Parkinson's Disease and Neuroinflammation : Amantadine, an adamantane derivative, is used for the management of Parkinson's disease and drug-induced extrapyramidal symptoms. It functions as an N-methyl-D-aspartate (NMDA) receptor antagonist. Studies have shown that amantadine concentrations in the central nervous system under therapeutic conditions can significantly influence the treatment outcomes for neurological conditions, highlighting the importance of adamantane derivatives in neurological disease management (Kornhuber et al., 1995).
Potential Protective Role Against COVID-19
- Adamantanes and COVID-19 : There's emerging evidence suggesting that adamantanes, widely used in treating neurological diseases, could potentially offer protective effects against COVID-19. A questionnaire-based study assessing the severity of COVID-19 in patients with neurological disorders (multiple sclerosis, Parkinson's disease, or cognitive impairment) and on treatments like amantadine or memantine showed none of the participants developed clinical manifestations of COVID-19. This finding indicates a possible protective role of adamantanes against COVID-19, especially in patients suffering from neurological diseases (Rejdak & Grieb, 2020).
Marker for Synthetic Cannabinoid Use
- 1-Adamantylamine as a Marker : 1-Adamantylamine has been identified as a simple urine marker for screening the use of third-generation adamantyl-type synthetic cannabinoids. This compound's detection in urine samples indicates the consumption of such synthetic cannabinoids, demonstrating the utility of adamantane derivatives in forensic and clinical toxicology (Ford & Berg, 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2/c30-25(22-4-2-1-3-5-22)29-9-8-21-6-7-24(13-23(21)17-29)28-26(31)27-14-18-10-19(15-27)12-20(11-18)16-27/h1-7,13,18-20H,8-12,14-17H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVLFKFKLNWRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(1H-tetrazol-1-yl)phenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2971267.png)

![N-methyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2971270.png)
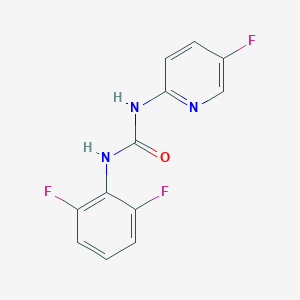
![N-(4-(((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)amino)phenyl)acetamide](/img/structure/B2971278.png)
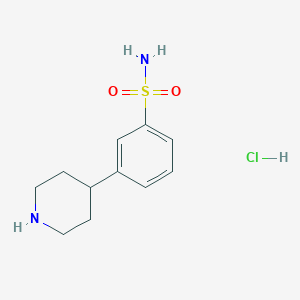

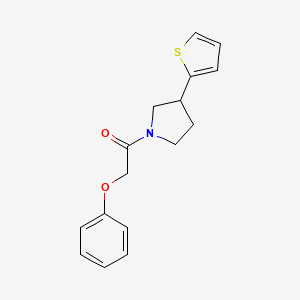

![N-[2-(methylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2971285.png)
![4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2971286.png)
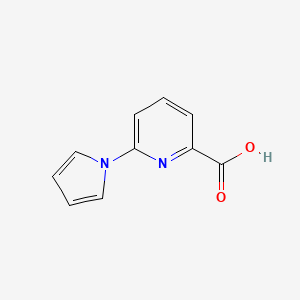
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide](/img/structure/B2971288.png)
